molecular formula C36H42O8 B14679959 2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan CAS No. 31591-07-8

2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan

Cat. No.: B14679959
CAS No.: 31591-07-8
M. Wt: 602.7 g/mol
InChI Key: UWDFASQFKMYRRO-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan is a complex organic compound characterized by its multiple methoxy groups and a binaphtho[1,8-bc]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan typically involves multiple steps, including the formation of the binaphtho[1,8-bc]furan core and subsequent functionalization with methoxy and isopropyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and binaphtho[1,8-bc]furan core allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan stands out due to its unique binaphtho[1,8-bc]furan core and the presence of multiple methoxy groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

31591-07-8

Molecular Formula

C36H42O8

Molecular Weight

602.7 g/mol

IUPAC Name

3,5,6-trimethoxy-10-methyl-7-propan-2-yl-11-(3,5,6-trimethoxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-11-yl)-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C36H42O8/c1-15(2)21-19-13-17(5)23(29-25(19)27(35(41-11)43-29)33(39-9)31(21)37-7)24-18(6)14-20-22(16(3)4)32(38-8)34(40-10)28-26(20)30(24)44-36(28)42-12/h13-16,35-36H,1-12H3

InChI Key

UWDFASQFKMYRRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C(C(=C2C(C)C)OC)OC)C(OC3=C1C4=C5C6=C(C=C4C)C(=C(C(=C6C(O5)OC)OC)OC)C(C)C)OC

Origin of Product

United States

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